4-bromo-5,6-dimethylpyridin-2(1H)-one
Description
Chemical Identity: 4-Bromo-5,6-dimethylpyridin-2(1H)-one (CAS: 640721-49-9) is a brominated pyridinone derivative with the molecular formula C₇H₈BrNO and a molar mass of 202.05 g/mol. It features a pyridinone core substituted with a bromine atom at position 4 and methyl groups at positions 5 and 4. Its predicted physical properties include a density of 1.509 g/cm³, boiling point of 295.8±40.0 °C, and a pKa of 11.06±0.10, indicating weak acidic behavior . The compound is used in medicinal chemistry and organic synthesis, particularly in Mizoroki–Heck coupling reactions to generate functionalized derivatives .
Properties
CAS No. |
640721-49-9 |
|---|---|
Molecular Formula |
C7H8BrNO |
Molecular Weight |
202.05 g/mol |
IUPAC Name |
4-bromo-5,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8BrNO/c1-4-5(2)9-7(10)3-6(4)8/h3H,1-2H3,(H,9,10) |
InChI Key |
REKJIRGJMRZCBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)C=C1Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinone Derivatives
Pyridinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of 4-bromo-5,6-dimethylpyridin-2(1H)-one with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights :
Substituent Effects on Bioactivity :
- The antifungal activity of PYR (EC₅₀ ~5 µg/mL against C. albicans) highlights the importance of para-substituted aromatic groups (e.g., chlorophenyl) and a free -NH- linker. In contrast, this compound lacks these moieties, suggesting its primary utility lies in synthetic applications rather than direct antimicrobial use.
Physicochemical Properties: Bromine vs. Polar Groups: The bromine atom in this compound contributes to higher molecular weight and lipophilicity compared to hydroxy- or methoxy-substituted analogs (e.g., 4-hydroxy-1,6-dimethylpyridin-2(1H)-one), which exhibit improved aqueous solubility .
Synthetic Versatility: this compound serves as a precursor in Mizoroki–Heck reactions, enabling C–C bond formation with acrylates . This contrasts with methoxy-substituted pyridinones (e.g., compound 3 in ), which are more stable but less reactive in coupling reactions.
Acid-Base Behavior: The pKa of this compound (11.06) is comparable to other pyridinones but higher than phenolic analogs (e.g., 4-hydroxy-5,6-dimethylpyridin-2(1H)-one, pKa ~8–10), reflecting weaker acidity due to electron-withdrawing bromine .
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